molecular formula C10H7ClN2O2 B13714681 5-Chloroquinazoline-4-acetic Acid

5-Chloroquinazoline-4-acetic Acid

Cat. No.: B13714681
M. Wt: 222.63 g/mol
InChI Key: ZPHIYBXRYMCLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline-4-acetic Acid is a high-purity chemical intermediate serving as a key scaffold in pharmaceutical and agrochemical research. The quinazoline core is a privileged structure in drug discovery, known for its wide spectrum of biological activities. This compound is particularly valuable for synthesizing novel derivatives for bioactivity screening. Its molecular structure, featuring a reactive chlorine atom and an acetic acid side chain, allows for diverse functionalization to create targeted compound libraries. Researchers utilize this and similar quinazoline-acetic acid derivatives in the design and development of potential therapeutic agents, with published studies exploring their roles as phosphodiesterase 7 (PDE7) inhibitors for anti-inflammatory applications and as scaffolds for anti-cancer and anti-tuberculosis agents . The chloroquinazoline moiety is frequently integrated into complex molecules to interact with key enzyme binding sites through hydrophobic interactions and π-stacking, which can enhance the binding affinity and specificity of potential drug candidates . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-(5-chloroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15)

InChI Key

ZPHIYBXRYMCLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Anthranilic Acid and Formamide

A widely used approach begins with anthranilic acid, which is cyclized to quinazolin-4(3H)-one by heating with formamide at around 120°C. This intermediate is then chlorinated to introduce the chloro substituent at the 5-position of the quinazoline ring.

  • Step 1: Cyclization of anthranilic acid with formamide to yield quinazolin-4(3H)-one.
  • Step 2: Chlorination of quinazolin-4(3H)-one using chlorosulfonic acid or phosphorus oxychloride to obtain 5-chloroquinazoline derivatives.
  • Step 3: Introduction of the acetic acid moiety at the 4-position via nucleophilic substitution or coupling reactions.

This method is supported by the work reported in the synthesis of quinazoline derivatives where 4-chloroquinazoline intermediates are functionalized further to yield acetic acid derivatives.

Nucleophilic Substitution on 4-Chloroquinazoline

The 4-chloroquinazoline intermediate can undergo nucleophilic substitution with suitable nucleophiles such as amino acids or carboxylate-containing reagents to introduce the acetic acid functionality.

  • Reaction conditions typically involve refluxing in solvents like chloroform or ethanol with bases such as triethylamine to facilitate substitution.
  • The reaction progress is monitored by spectroscopic methods and yields are optimized by controlling temperature and reaction time.

Ester Intermediate Route and Hydrolysis

An alternative method involves preparing the methyl ester of 5-chloroquinazoline-4-acetic acid, followed by hydrolysis to the free acid:

  • Step 1: Reaction of 5-chloro-8-hydroxyquinoline with methyl bromoacetate in the presence of potassium carbonate in acetone under reflux to form the methyl ester intermediate.
  • Step 2: Purification of the methyl ester by crystallization.
  • Step 3: Hydrolysis of the methyl ester to yield 5-chloroquinazoline-4-acetic acid.

This method was described in the synthesis of (5-chloroquinolin-8-yloxy) acetic acid and provides a clean route with good yields (~71% for the ester intermediate).

Hydrolysis of Chlorinated Benzyl Cyanide Derivatives

From a patent perspective, preparation of chlorophenyl acetic acid derivatives (structurally related to 5-chloroquinazoline-4-acetic acid) involves hydrolysis of chlorinated benzyl cyanides under acidic conditions:

  • The chlorinated benzyl cyanide is hydrolyzed in concentrated sulfuric acid at controlled temperatures (90–150°C) under reflux with backflow condensation.
  • The reaction is monitored by gas chromatography to ensure complete conversion of nitrile to acid.
  • Post-reaction, the mixture is cooled, and the acid is crystallized by adding water and cooling to 20–40°C.
  • The crude acid is washed, centrifuged, and dried to obtain high-purity chlorophenyl acetic acid (yield ~95.2%, purity >99.8%).

Although this method is for chlorophenyl acetic acid, the principles of nitrile hydrolysis and crystallization can be adapted for quinazoline acetic acid derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization + Chlorination + Substitution Anthranilic acid, formamide, POCl3 Heating (120°C), reflux with POCl3, nucleophilic substitution with amines or acids 60–80 High Multi-step, requires careful temperature control
Ester Intermediate Route 5-Chloro-8-hydroxyquinoline, methyl bromoacetate, K2CO3 Reflux in acetone, crystallization, hydrolysis 71 (ester) High Clean route, crystallization purification
Hydrolysis of Chlorinated Benzyl Cyanide Chlorinated benzyl cyanide, H2SO4 Reflux 90–150°C, steam distillation, crystallization 95.2 >99.8 Industrial scale, high purity, patent method

Detailed Research Findings and Notes

  • The cyclization of anthranilic acid with formamide is a classical and convenient method to build the quinazolinone core, which can then be chlorinated selectively at the 5-position using phosphorus oxychloride or chlorosulfonic acid.
  • Nucleophilic substitution reactions on 4-chloroquinazoline intermediates allow the introduction of various side chains, including acetic acid groups, by reacting with suitable nucleophiles under reflux conditions in the presence of bases.
  • The ester intermediate method provides an efficient route to 5-chloroquinazoline-4-acetic acid derivatives with good yields and purity. The use of methyl bromoacetate and potassium carbonate in acetone under reflux conditions leads to the methyl ester, which can be hydrolyzed under mild conditions to the free acid.
  • Industrially, hydrolysis of chlorinated benzyl cyanides in concentrated sulfuric acid with controlled reflux and steam distillation steps yields chlorophenyl acetic acid derivatives with very high purity and yield, demonstrating scalability and robustness of this approach.
  • Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and melting point determination are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3,4-Dihydro-4-oxo quinazoline derivatives.

    Substitution: Polysubstituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Chloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chloroquinazoline Derivatives

  • 7-Chloroquinazoline-4-Acetic Acid (): This structural isomer differs only in the position of the chlorine atom (7 vs. 5). Positional isomerism significantly impacts biological activity in related compounds. For example, in xanthenone derivatives, methylation at the 5,6-positions (as in 5,6-dimethyl-XAA) enhances nitric oxide (NO) production in macrophages, whereas 8-methyl-XAA is inactive . By analogy, the 5-chloro substitution in quinazoline may optimize steric and electronic interactions with target proteins compared to the 7-chloro isomer, though direct data are lacking.

Thiazole and Pyridine Acetic Acid Derivatives ()

Compounds like ethyl 5-chlorothiazole-4-carboxylate () and 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid () share a chloro-substituted heterocycle with an acetic acid group. However, their core structures (thiazole/pyridine vs. quinazoline) differ in ring size and nitrogen placement, which influence binding affinity and metabolic stability. Thiazole derivatives often exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity.

Comparison with Functional Analogues

Flavone-8-Acetic Acid (FAA) and Xanthenone-4-Acetic Acid (XAA)

FAA and XAA are antitumor agents that induce vascular disruption and NO production in macrophages (). Key comparisons include:

  • Mechanism of Action: FAA (890 µM) and 5,6-dimethyl-XAA (80 µM) stimulate NO synthesis in macrophages, correlating with antitumor effects . The acetic acid moiety is critical for activity, as seen in inactive analogues like 8-methyl-XAA .
  • Structural Influence : Substitution patterns (e.g., methyl groups on XAA) enhance potency. For 5-chloroquinazoline-4-acetic acid, the electron-withdrawing chlorine may stabilize the molecule or modulate enzyme interactions, akin to methyl groups in XAA derivatives.

4-Chlorophenoxyacetic Acid ()

This compound, a plant growth regulator, shares a chloro-phenyl group and acetic acid moiety but lacks the quinazoline core.

Mechanistic Insights and Hypotheses

  • Nitric Oxide Pathway: FAA and XAA derivatives activate macrophages to produce NO, which is toxic to tumor cells . The chloro and acetic acid groups in 5-chloroquinazoline-4-acetic acid may similarly engage arginine metabolism or macrophage signaling.
  • Serotonin Modulation : DMXAA (a XAA derivative) increases plasma serotonin, linked to vascular disruption . Quinazoline derivatives could affect vascular tone through analogous pathways, though this requires experimental validation.

Q & A

Q. What are the key structural features of 5-Chloroquinazoline-4-acetic Acid that influence its reactivity and biological activity?

The compound’s quinazoline core, chlorine at position 5, and acetic acid moiety at position 4 are critical. The chlorine atom enhances electrophilicity and steric effects, while the acetic acid group facilitates hydrogen bonding with biological targets. Comparative studies with analogs (e.g., methyl or tert-butyl substitutions) reveal that chlorine positioning significantly impacts kinase inhibition profiles .

Q. Which spectroscopic and chromatographic methods are essential for characterizing 5-Chloroquinazoline-4-acetic Acid?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns and confirms the acetic acid moiety’s integration into the quinazoline ring.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
  • Reverse-Phase HPLC: Quantifies purity and monitors synthetic intermediates. These methods should adhere to standardized protocols for reproducibility .

Q. What are the recommended storage conditions to maintain the stability of 5-Chloroquinazoline-4-acetic Acid?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the acetic acid group. Avoid exposure to moisture and light, as these can degrade the quinazoline ring .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize 5-Chloroquinazoline-4-acetic Acid derivatives?

  • Substituent Variation: Replace chlorine with fluorine or bromine to assess halogen-dependent activity. Modify the acetic acid group to esters or amides for improved membrane permeability.
  • Assay Selection: Use enzyme inhibition assays (e.g., EGFR kinase) and computational docking (AutoDock Vina) to correlate structural changes with binding affinity.
  • Data Analysis: Apply multivariate regression to identify critical pharmacophoric elements .

Q. What experimental strategies address low synthetic yields of 5-Chloroquinazoline-4-acetic Acid?

  • Protection-Deprotection: Use ethyl ester protection during quinazoline ring formation, followed by alkaline hydrolysis to yield the free acetic acid.
  • Catalytic Optimization: Screen palladium or copper catalysts for cross-coupling reactions at position 4.
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediates and minimize side products .

Q. How can contradictions in reported solubility data for 5-Chloroquinazoline-4-acetic Acid be resolved?

  • Standardized Protocols: Measure solubility in buffered solutions (pH 3–10) and organic solvents (DMSO, ethanol) using nephelometry.
  • Computational Validation: Compare experimental data with logP predictions (e.g., XLogP3) to identify outliers.
  • Interlaboratory Studies: Collaborate across institutions to validate methods and reduce variability .

Q. What in vitro models are suitable for evaluating the anti-proliferative effects of 5-Chloroquinazoline-4-acetic Acid?

  • Cell Lines: Use adherent cancer models (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) with 72-hour MTT assays.
  • Controls: Include cisplatin or doxorubicin as positive controls and solvent-only negative controls.
  • Mechanistic Validation: Confirm apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Methodological Considerations

  • Reproducibility: Document reaction conditions (temperature, solvent ratios, catalyst loadings) in detail, referencing established protocols .
  • Data Contradictions: Perform meta-analyses of published studies to identify assay-dependent variability (e.g., cell line specificity, incubation times) .
  • Safety: Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.